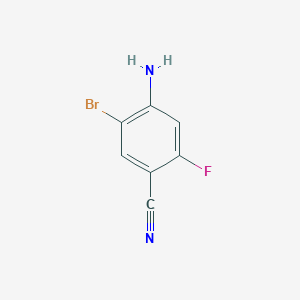

4-Amino-5-bromo-2-fluorobenzonitrile

Description

4-Amino-5-bromo-2-fluorobenzonitrile (CAS 1934940-89-2) is a halogenated aromatic nitrile with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol. Its structure features an amino group (-NH₂) at position 4, bromine at position 5, fluorine at position 2, and a nitrile (-CN) group at position 1 (benzonitrile numbering). This compound is sensitive to light and moisture, requiring storage in dark, inert environments at room temperature . Its applications span pharmaceutical intermediates, agrochemical synthesis, and materials science, leveraging its reactive bromine and nitrile groups for further functionalization.

Properties

IUPAC Name |

4-amino-5-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHPHLQKJJIZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by amination. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in a solvent like dichloromethane at low temperatures (0°C) for bromination. Amination can be achieved using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromo-2-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Palladium-Catalyzed Coupling: The compound can be used in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), and temperatures around 50-100°C.

Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromo or fluoro substituents.

Palladium-Catalyzed Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Amino-5-bromo-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Brominated Analogs

(a) 4-Amino-3-bromo-2-fluorobenzonitrile (CAS 2090323-74-1)

- Molecular Formula : C₇H₄BrFN₂

- Key Differences : Bromine at position 3 instead of 3.

- Impact: Altered steric and electronic effects influence reactivity. The bromine’s proximity to the amino group may hinder electrophilic substitution at position 4. Purity: 95% .

(b) 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6)

- Molecular Formula : C₇H₄BrFN₂

- Key Differences: Amino group at position 5, bromine at position 3.

- Purity: 97% .

(c) 6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)

Halogen-Substituted Derivatives

(a) 4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8)

- Molecular Formula : C₇H₄ClFN₂

- Molecular Weight : 170.57 g/mol

- Key Differences : Bromine replaced by chlorine.

- Impact : Chlorine’s lower atomic weight and weaker leaving-group ability reduce reactivity in nucleophilic substitutions compared to bromine. This compound is preferred in reactions requiring milder conditions .

(b) 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS 162437-93-6)

Methyl-Substituted Analogs

4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile

- Molecular Formula : C₈H₆BrFN₂

- Molecular Weight : 228.05 g/mol

- Key Differences : Methyl (-CH₃) at position 5.

- This substitution also affects crystal packing, as noted in crystallography studies using SHELX software .

Nitrile-Position Variants

5-Amino-2-fluorobenzonitrile (CAS 37705-82-1)

Comparative Data Table

Key Research Findings

- Reactivity: Bromine in this compound facilitates Suzuki couplings and nucleophilic aromatic substitutions, outperforming chloro analogs in cross-coupling reactions .

- Solubility : Hydroxyl-substituted analogs exhibit higher aqueous solubility due to hydrogen bonding, whereas methylated derivatives show enhanced lipid solubility .

- Crystallography : SHELX software has been critical in resolving crystal structures of brominated derivatives, revealing halogen-bonding interactions that stabilize molecular packing .

Biological Activity

4-Amino-5-bromo-2-fluorobenzonitrile (C7H4BrFN2) is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a bromine atom, and a fluorine atom on the aromatic ring. This combination of functional groups contributes to its potential biological activity and versatility as a building block in organic synthesis.

The molecular structure of this compound allows for various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The presence of the amino group (–NH2) provides sites for further functionalization, while the bromine (–Br) and fluorine (–F) substituents facilitate nucleophilic substitutions and coupling reactions.

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : The amino group can interact with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The structural characteristics may allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

- Pharmacophore Characteristics : Its combination of functional groups may create a pharmacophore, enabling modifications that enhance therapeutic efficacy.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Receptor Interaction | Potential to bind to various receptors, influencing cellular responses. |

| Pharmacological Potential | Considered a pharmacophore for drug development due to its reactive groups. |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating selective cytotoxicity.

- Antimicrobial Properties : Research indicates that halogenated benzonitriles can exhibit antimicrobial activity. The presence of bromine and fluorine atoms may enhance membrane permeability or disrupt bacterial cell wall synthesis.

- Neuropharmacological Effects : Investigations into related compounds suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Transport and Distribution

Understanding the transport and distribution of this compound within biological systems is crucial for assessing its efficacy:

- Cellular Uptake : The compound's ability to cross cellular membranes may be influenced by its lipophilicity due to the presence of fluorine.

- Subcellular Localization : Targeting specific organelles could enhance its therapeutic effects; thus, studies on localization are vital.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.